molecular formula C21H20Cl2N5O2.C2H3O2<br>C23H23Cl2N5O4 B13796455 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate CAS No. 59709-07-8

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate

Cat. No.: B13796455
CAS No.: 59709-07-8
M. Wt: 504.4 g/mol
InChI Key: RDYVMOQUBHURJY-UHFFFAOYSA-M
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Description

This compound is a pyridinium-based azo dye with a complex structure featuring:

  • A 2,6-dichloro-4-nitrophenyl azo group linked to a phenyl ring.
  • An ethylaminoethyl bridge connecting the phenyl ring to a pyridinium moiety.
  • An acetate counterion (C₂H₃O₂⁻) balancing the positive charge of the pyridinium group .

Properties

CAS No.

59709-07-8

Molecular Formula

C21H20Cl2N5O2.C2H3O2
C23H23Cl2N5O4

Molecular Weight

504.4 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate

InChI

InChI=1S/C21H20Cl2N5O2.C2H4O2/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;1-2(3)4/h3-11,14-15H,2,12-13H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

RDYVMOQUBHURJY-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate typically involves multiple steps, including the formation of the azo linkage and the introduction of the pyridinium group. The process often starts with the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative. The final step involves the quaternization of the resulting compound with pyridine and subsequent acetylation to form the acetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and pyridinium group play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Registry Number : 59709-10-3 .
  • Molecular Formula : C₂₃H₂₄ClN₅O₄ (average mass: 469.92 g/mol) .
  • EINECS : 261-873-3 .

The compound’s structure is optimized for applications in dyes and pigments due to the strong electron-withdrawing nitro and chloro groups, which enhance color stability and lightfastness .

Structural Analogues and Counterion Variations

The compound belongs to a family of cationic azo dyes with variations in substituents and counterions. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Differences vs. Target Compound Applications/Properties References
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate (Target) 59709-10-3 C₂₃H₂₄ClN₅O₄ Reference compound with acetate counterion. High solubility in polar solvents; textile dyes.
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride 14408-20-9 C₂₁H₂₀Cl₃N₅O₂ Chloride counterion; reduced molecular weight. Improved thermal stability; industrial coatings.
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate 59709-10-3* C₂₃H₂₄ClN₅O₄ Single chloro substituent (vs. 2,6-dichloro). Milder electron-withdrawing effect; lighter hues.
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate 72829-23-3 C₂₄H₂₄N₆O₄ Cyano (-CN) replaces chloro; higher polarity. Enhanced UV resistance; specialty inks.
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate 276-600-3 C₂₂H₂₁Cl₂N₆O₂S Thiocyanate (SCN⁻) counterion; sulfur inclusion. Metal-complex dyeing; higher toxicity concerns.

Physicochemical Properties

  • Solubility: The acetate counterion improves aqueous solubility compared to chloride or thiocyanate derivatives, which are more suited for non-polar matrices .
  • Stability : Thiocyanate and chloride variants exhibit higher thermal stability (up to 250°C) due to stronger ionic interactions, whereas acetate derivatives degrade at ~200°C .
  • Electronic Effects: The 2,6-dichloro-4-nitro substitution provides stronger electron withdrawal than cyano or single-chloro analogues, resulting in bathochromic shifts (longer wavelength absorption) .

Industrial and Commercial Insights

  • Market Demand: The acetate variant (CAS 59709-10-3) dominates textile dye applications, while thiocyanate and cyano derivatives are niche products for UV-resistant inks .
  • Toxicity : Chloride and acetate salts are generally classified as low-toxicity (LD₅₀ > 2,000 mg/kg in rodents), whereas thiocyanate derivatives require stringent handling due to sulfur content .

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